molecular formula C4H4BrNOS B13351002 4-Bromo-5-methoxythiazole

4-Bromo-5-methoxythiazole

Cat. No.: B13351002
M. Wt: 194.05 g/mol
InChI Key: BWBOCHBXKYGKBL-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxythiazole is a heterocyclic compound featuring a thiazole ring substituted with bromine at position 4 and a methoxy group at position 3. The thiazole core consists of a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The methoxy group enhances electron density, while bromine introduces steric bulk and reactivity for further functionalization.

Properties

Molecular Formula

C4H4BrNOS

Molecular Weight

194.05 g/mol

IUPAC Name

4-bromo-5-methoxy-1,3-thiazole

InChI

InChI=1S/C4H4BrNOS/c1-7-4-3(5)6-2-8-4/h2H,1H3

InChI Key

BWBOCHBXKYGKBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CS1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxythiazole typically involves the bromination of 5-methoxythiazole. One common method includes the reaction of 5-methoxythiazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position on the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxythiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl thiazole compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxythiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxy group on the thiazole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-bromo-5-methoxythiazole with structurally related thiazole derivatives, emphasizing substituent positions, molecular weights, and key properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-Bromo-5-methoxy-2-phenylthiazole Br (4), OMe (5), Ph (2) C₁₀H₈BrNOS 270.15 Crystallographic data available
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole Br (4), SCH₃ (2), hydrazone (5) C₁₂H₁₁BrFN₃S₂ 360.26 Antimicrobial potential (via structural analogs)
2-Bromo-5-methyl-4-phenylthiazole Br (2), Me (5), Ph (4) C₁₀H₈BrNS 254.15 Intermediate in agrochemical synthesis
5-Bromo-2-ethyl-4-methylthiazole Br (5), Et (2), Me (4) C₆H₈BrNS 206.10 High similarity (85%) in bioactivity
3-(4-Bromophenyl)-5-(2-methoxyphenyl)isoxazole Br (Ph-4), OMe (Ph-2) C₁₆H₁₁BrNO₂ 330.17 Antifungal/antibacterial applications

Physicochemical Properties

  • Electron Density and Reactivity : The methoxy group in this compound increases electron density at position 5, facilitating electrophilic substitution, whereas bromine at position 4 directs further reactions to specific sites .
  • Crystal Packing : Brominated thiazoles often form centrosymmetric dimers via N–H⋯N hydrogen bonds, stabilizing their crystal structures .

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